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molecular formula C9H10BrNO3 B182784 Methyl 4-amino-5-bromo-2-methoxybenzoate CAS No. 111049-68-4

Methyl 4-amino-5-bromo-2-methoxybenzoate

Cat. No. B182784
M. Wt: 260.08 g/mol
InChI Key: CUMRIXJSGJTGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053456B2

Procedure details

An indole hydrazide can also be prepared by treating a solution of 2-methoxy-4-amino-benzoic acid methyl ester (xvii) in ethanol with N-bromosuccinamide to form 2-methoxy-4-amino-5-bromo-benzoic acid methyl ester (xviii) (see Scheme VIII). A solution of 2-methoxy-4-amino-5-bromo-benzoic acid methyl ester (xviii) in DMF is then reacted with trimethyl-prop-1-ynyl silane (xix) in the presence of with palladium acetate, Na2CO3, triphenylphosphine and tetrabutylaminium iodide to form 6-methoxy-3-methyl-2-trimethylsilanyl-1H-indole-5-carboxylic acid methyl ester (xx). Compound (xx) is then treated with an aqueous HCl solution to remove the trimethylsilanyl group and form 6-methoxy-3-methyl-1H-indole-5-carboxylic acid methyl ester (xxi). Compound (xxi) is treated with NaOH in a THF/H2O solution to convert the ester to a carboxylic acid. The carboxylic acid is then activated by treating it with oxalyl chloride in dichloromethane and a catalytic amount of DMF, then the activated carboxylic acid is converted to a hydrazide by treating it with hydrazine hydrate in dichloromethane to form 6-methoxy-3-methyl-1H-indole-5-carboxylic acid hydrazide (xxii). Hydrazide (xxii) can be used in the method of Scheme V or VI to form a compound of the invention
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1C(NN)=O.[CH3:14][O:15][C:16](=[O:26])[C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][C:18]=1[O:24][CH3:25].[Br:27]NC(=O)CCC(N)=O>C(O)C>[CH3:14][O:15][C:16](=[O:26])[C:17]1[CH:22]=[C:21]([Br:27])[C:20]([NH2:23])=[CH:19][C:18]=1[O:24][CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)Br)N)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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